3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid
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Overview
Description
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid is an organotellurium compound with a unique structure that includes a tellurium atom bonded to a methoxyphenyl group and a phenylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid typically involves the reaction of 3-methoxyphenyltellurium trichloride with phenylprop-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Reduced tellurium compounds.
Substitution: Compounds with substituted functional groups in place of the methoxy group.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tellurium bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or other proteins, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)propionic acid: Lacks the tellurium atom, making it less reactive in certain chemical reactions.
3-(3,4-Dimethoxyphenyl)propionic acid: Contains an additional methoxy group, altering its chemical properties.
Phenylprop-2-enoic acid: Lacks both the methoxy group and the tellurium atom, making it a simpler compound.
Uniqueness
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
84144-25-2 |
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Molecular Formula |
C16H14O3Te |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)tellanyl-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H14O3Te/c1-19-13-8-5-9-14(10-13)20-15(11-16(17)18)12-6-3-2-4-7-12/h2-11H,1H3,(H,17,18) |
InChI Key |
OWZOFBYWBHUBPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)[Te]C(=CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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